4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
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Overview
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine is a complex organic compound that features multiple heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of imidazole and thiazole rings within its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine typically involves multiple steps, each requiring specific reagents and conditions. One common approach includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines under mild conditions.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a piperidine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine
- **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine
- **4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]morpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of imidazole, thiazole, and piperidine rings, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-12-8-20-18(22)29(25,26)16-6-10-23(11-7-16)17(24)14-2-4-15(5-3-14)27-19-21-9-13-28-19/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXORPVZGCRXVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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